molecular formula C16H18F3N3O2 B6709574 N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6709574
M. Wt: 341.33 g/mol
InChI Key: UPEVYGXQGFLRSN-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoroethyl group, and a cyanophenyl group

Properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-21(9-13-4-2-3-12(7-13)8-20)15(23)14-10-24-6-5-22(14)11-16(17,18)19/h2-4,7,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEVYGXQGFLRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)C2COCCN2CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the morpholine derivative.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-cyanophenyl)methyl]-N-methylmorpholine-3-carboxamide
  • N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
  • N-[(3-cyanophenyl)methyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Uniqueness

N-[(3-cyanophenyl)methyl]-N-methyl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.

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